2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone
Description
Properties
IUPAC Name |
2-bromo-1-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O/c1-8-6-16(7-15-8)11-3-2-9(4-10(11)14)12(17)5-13/h2-4,6-7H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKFUJMCOFCBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)CBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with nucleophiles such as amines or thiols to form new derivatives[][4].
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[][4].
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include substituted ethanones, alcohols, and various imidazole derivatives[4][4] .
Scientific Research Applications
2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its imidazole moiety.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Bromoethanones with Imidazole Moieties
Table 1: Key Structural and Physical Properties
Key Observations :
- Fluorine Substitution: The target compound’s 3-fluoro group increases electrophilicity at the ethanone carbon compared to non-fluorinated analogs, enhancing reactivity in nucleophilic substitutions .
Bromo-Fluorophenyl Ethanones Without Imidazole
Table 2: Simplified Analogs with Halogen Substitutions
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|---|
| 2-Bromo-1-(4-fluorophenyl)ethanone | 655-15-2 | C₈H₆BrFO | 217.04 | 4-F |
| 2-Bromo-1-(2-fluorophenyl)ethanone | 88675-31-4 | C₈H₆BrFO | 217.04 | 2-F |
Comparison :
Benzimidazole and Heterocyclic Derivatives
- Structural Difference : A benzimidazole replaces the imidazole, introducing a fused benzene ring.
- Impact : Increased aromaticity may enhance UV absorbance but reduce solubility in aqueous media compared to the target compound.
Biological Activity
Overview
2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone is a synthetic organic compound with significant potential in medicinal chemistry and biological research. Its structure includes a bromoethanone moiety, a fluorophenyl group, and a methylimidazole ring, which together contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Details |
|---|---|
| IUPAC Name | 2-bromo-1-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]ethanone |
| CAS Number | 1056050-24-8 |
| Molecular Formula | C₁₂H₁₀BrFN₂O |
| Molecular Weight | 297.12 g/mol |
| InChI Key | RUKFUJMCOFCBKE |
The biological activity of 2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole ring can chelate metal ions in enzyme active sites, leading to inhibition. This property is crucial in the development of enzyme inhibitors for therapeutic applications.
- Receptor Binding : The compound may act as a ligand for certain receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.
Case Studies
- Preclinical Studies on Related Compounds : A study on imidazole derivatives indicated promising results in inhibiting bacterial growth, suggesting that 2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone could exhibit similar effects .
- Structure–Activity Relationship (SAR) : SAR analyses have shown that the presence of halogenated phenyl groups enhances biological activity. The fluorine atom in this compound may contribute to increased lipophilicity and improved interaction with biological targets .
Therapeutic Applications
The potential applications of 2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone include:
- Drug Development : As a building block in the synthesis of novel pharmaceuticals, particularly those targeting infectious diseases.
- Research Tool : Utilized in biochemical assays to study enzyme activity and receptor interactions.
Q & A
Q. Key Considerations :
- Purification often requires column chromatography (hexane:ethyl acetate gradients) or recrystallization (water/methanol) to achieve >95% purity .
How can the molecular structure of this compound be confirmed using X-ray crystallography?
Basic Research Question
Methodology :
Crystal Growth : Dissolve the compound in a solvent (e.g., ethyl acetate) and allow slow evaporation to form single crystals .
Data Collection : Use a diffractometer (Cu-Kα radiation) to collect reflection data. Software like ORTEP-3 can visualize thermal ellipsoids and bond angles .
Refinement : Refine the structure using programs like SHELXL. Example parameters:
- R-factor: <0.05
- C-C bond lengths: 1.48–1.52 Å (ethanone group)
- Dihedral angles: Confirm planarity of the imidazole-phenyl system .
Advanced Tip : Discrepancies in crystallographic data (e.g., disordered bromine atoms) may require DFT computational validation .
What spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
Key Techniques :
- NMR :
- ¹H NMR : Look for imidazole protons (δ 7.2–7.8 ppm) and ethanone carbonyl (δ 2.5–3.0 ppm).
- ¹³C NMR : Confirm the bromoethanone carbon (δ 190–200 ppm) .
- Mass Spectrometry (HRMS) : Exact mass should match C₁₁H₉BrFNO (calc. 285.03 g/mol) .
- FT-IR : Strong carbonyl stretch at ~1700 cm⁻¹ .
Advanced Application : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
How can researchers optimize reaction yields when introducing the 4-methylimidazole group?
Advanced Research Question
Challenges : Competing side reactions (e.g., dehalogenation or ring-opening) may reduce yields.
Optimization Strategies :
Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling efficiency.
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve imidazole solubility but may require inert atmospheres.
Temperature Control : Maintain 80–100°C to balance reactivity and stability .
Case Study : A 2025 study achieved 85% yield using Pd(OAc)₂/XPhos in toluene at 90°C .
How should contradictory biological activity data be analyzed for derivatives of this compound?
Advanced Research Question
Scenario : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria).
Methodological Approach :
Structural Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Bioassay Reproducibility : Test under standardized MIC (Minimum Inhibitory Concentration) protocols .
SAR Analysis : Compare substituent effects (e.g., replacing bromine with chlorine reduces lipophilicity) .
Example : A 2025 review noted that 3-fluoro substitution enhances membrane permeability but may reduce target binding affinity .
What computational tools are recommended for predicting the reactivity of this compound?
Advanced Research Question
Tools and Workflow :
DFT Calculations : Use Gaussian 16 to model electrophilic aromatic substitution (e.g., Fukui indices identify reactive sites) .
Molecular Docking : AutoDock Vina predicts binding to targets like cytochrome P450 or kinase enzymes.
MD Simulations : GROMACS evaluates stability in aqueous vs. lipid bilayer environments.
Validation : Cross-check computational results with experimental kinetic data (e.g., reaction rates for bromine displacement) .
How can researchers design structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
Framework :
Core Modifications : Vary substituents on the phenyl ring (e.g., -CF₃, -OCH₃) to assess electronic effects .
Bioisosteres : Replace the imidazole with triazole or thiazole to study heterocycle influence .
Pharmacophore Mapping : Identify critical motifs (e.g., bromoethanone for covalent binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
